1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is a complex organic compound known for its unique structural properties and applications in various fields. This compound belongs to the class of naphthopyrans, which are characterized by their photochromic properties, meaning they can change color when exposed to light. The compound’s structure includes a naphthalene ring fused with a pyran ring, and it is substituted with phenyl groups, enhancing its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one can be synthesized through several methods. One common approach involves the reaction of naphthol with benzaldehyde in the presence of an acid catalyst. The reaction typically proceeds through a condensation mechanism, forming the naphthopyran ring system .
Industrial Production Methods
In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of advanced catalytic systems and continuous flow reactors can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into dihydro derivatives, altering its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized naphthopyrans .
Scientific Research Applications
1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a photochromic material in the development of smart coatings and sensors.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of photochromic lenses and other optical devices.
Mechanism of Action
The mechanism of action of 1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one primarily involves its photochromic properties. Upon exposure to UV light, the compound undergoes a reversible structural change, leading to a color change. This process involves the formation of a colored merocyanine form, which can revert to the original colorless form in the absence of light. The excited singlet and triplet states play crucial roles in this photochromic mechanism .
Comparison with Similar Compounds
Similar Compounds
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Another naphthopyran with similar photochromic properties but different substitution patterns.
1H-Naphtho[2,3-c]pyran-4-ol: A related compound with hydroxyl substitution, affecting its reactivity and applications.
1H-Naphtho[2,3-c]pyran, 3,4-dihydro-5,10-dimethoxy-: A derivative with methoxy groups, influencing its electronic properties and stability.
Uniqueness
1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one stands out due to its specific substitution pattern with phenyl groups, which enhances its stability and reactivity. This makes it particularly suitable for applications requiring robust photochromic materials .
Properties
CAS No. |
923026-89-5 |
---|---|
Molecular Formula |
C25H18O2 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1,10-diphenyl-1H-benzo[g]isochromen-4-one |
InChI |
InChI=1S/C25H18O2/c26-22-16-27-25(18-11-5-2-6-12-18)24-21(22)15-19-13-7-8-14-20(19)23(24)17-9-3-1-4-10-17/h1-15,25H,16H2 |
InChI Key |
LBNBRVYITCYHAO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=CC3=CC=CC=C3C(=C2C(O1)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.